![molecular formula C20H16ClN3O3S B2769806 (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 868369-95-3](/img/structure/B2769806.png)
(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H16ClN3O3S and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The scientific research applications of (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide primarily involve its synthesis and evaluation for various biological activities. This compound, characterized by a complex structure involving a benzothiazole ring, has been the subject of studies aiming at developing novel pharmacophores with potential therapeutic uses.
Heterocyclic Compound Synthesis
Research into compounds like (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide often involves the synthesis of novel heterocyclic compounds. These compounds are synthesized to explore their potential as anti-inflammatory, analgesic, and antimicrobial agents, showcasing a broad spectrum of biological activities. For instance, studies have focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, novel fused imino pyrimido benzothiazole and its Schiff's bases have been developed, showing promise as antibacterial agents (Kale & Mene, 2013).
Anticancer Research
Another significant area of application for these compounds is in anticancer research. The exploration of novel chemical entities involves synthesizing compounds with potential cytotoxic activities against cancer cell lines. For example, studies on N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide and related compounds have indicated their efficacy as selective inhibitors of vascular endothelial growth factor receptor-2, highlighting their potential in cancer therapy (Borzilleri et al., 2006).
Molecular Docking and Drug Design
Molecular docking studies are pivotal in understanding the interaction of these compounds with biological targets. By synthesizing and screening novel pyridine and fused pyridine derivatives, researchers can predict the binding energies of these compounds to target proteins, aiding in the design of more effective drugs (Flefel et al., 2018).
properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-11-6-7-14(21)18-17(11)23(2)20(28-18)22-19(27)12-4-3-5-13(10-12)24-15(25)8-9-16(24)26/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCSLCKZLNICDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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